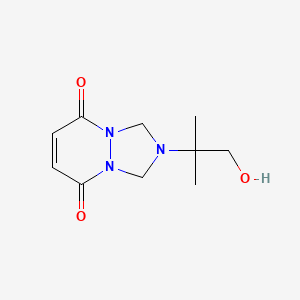
2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione typically involves multi-step organic reactions. Common starting materials include pyridazine derivatives and triazole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Pyridazine Derivatives: Compounds with a pyridazine ring but lacking the triazole moiety.
Uniqueness
2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione (CAS Number: 94159-42-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C10H15N3O3
- Molecular Weight : 225.2444 g/mol
- EINECS Number : 303-221-3
The biological activity of this compound is primarily linked to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing signaling pathways involved in inflammation and other cellular functions.
Table 1: Biological Activity Overview
| Activity Type | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| PDE4 Inhibition | Cell-based assay | 18.7 | |
| PDE4 Inhibition | Cell-based assay | 2.3 | |
| PDE4A Selectivity | Comparative analysis | High |
Case Study 1: PDE Inhibition
A study conducted by researchers explored the structure-activity relationship (SAR) of various triazolo derivatives, including the compound . It was found that this compound exhibited potent inhibition against PDE4 isoforms with an IC50 value as low as 2.3 nM , indicating strong potential for therapeutic applications in conditions where PDE4 is implicated, such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 2: Anti-inflammatory Potential
Another research effort focused on the anti-inflammatory properties of the compound. It demonstrated that by inhibiting PDE4 activity, the compound effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .
Case Study 3: Selectivity Profile
Further investigations into the selectivity profile revealed that this compound preferentially inhibits PDE4A over other PDE isoforms. This selectivity is crucial for minimizing side effects commonly associated with less selective inhibitors .
Properties
CAS No. |
94159-42-9 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,5-14)11-6-12-8(15)3-4-9(16)13(12)7-11/h3-4,14H,5-7H2,1-2H3 |
InChI Key |
WNALBJFDAXZPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1CN2C(=O)C=CC(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















